molecular formula C14H14N4OS2 B2730860 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1428358-97-7

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2730860
CAS RN: 1428358-97-7
M. Wt: 318.41
InChI Key: JIAYSDZRHHSFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazoles are another class of five-membered heterocyclic compounds that have been gaining immense attention in the scientific community in recent years.


Synthesis Analysis

Thiazoles and pyrazoles can be synthesized from commercially available compounds. For example, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide can be prepared from 2-pyridinecarboxylic acid .


Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively. They resemble pyridine and pyrimidine in their physico-chemical properties . Pyrazoles contain two nitrogen atoms in a five-membered ring.


Chemical Reactions Analysis

Thiazoles and pyrazoles can undergo various chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Characterization

  • Novel pyrazole derivatives have been synthesized and characterized using various spectroscopic methods, demonstrating the compound's role in developing new materials with potential applications in thermal stability, optoelectronics, and as intermediates for further chemical transformations (Kumara et al., 2018). These compounds exhibit specific interactions and conformational behaviors crucial for designing materials with desired physical properties.
  • The process of synthesizing novel analogs, including the involvement of pyrazole derivatives, has been explored for their antibacterial activity, indicating the compound's utility in drug discovery and the development of new antimicrobial agents (Palkar et al., 2017).

Pharmacological Applications

  • Research into thiazole-aminopiperidine hybrid analogues, which may include structures related to the query compound, has identified novel Mycobacterium tuberculosis GyrB inhibitors. These findings highlight the compound's potential application in developing new antituberculosis treatments (Jeankumar et al., 2013).
  • Investigations into pyrazole carboxamide derivatives have demonstrated their nematocidal activity, suggesting the use of such compounds in agricultural settings to protect crops from nematode pests (Zhao et al., 2017).

Material Science and Chemistry

  • The study of novel pyrazole-based compounds for their non-linear optical properties and electronic structures, through DFT calculations and experimental characterizations, reveals their potential in materials science, especially in developing optoelectronic devices and sensors (Kanwal et al., 2022).

Mechanism of Action

The biological effects of thiazoles and pyrazoles are affected by the substituents on the ring. These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

Thiazoles and pyrazoles have shown promising biological activities, making them interesting targets for future research in drug development .

properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-10-7-12(20-8-10)13(19)15-5-3-11-9-21-14(17-11)18-6-2-4-16-18/h2,4,6-9H,3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAYSDZRHHSFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.